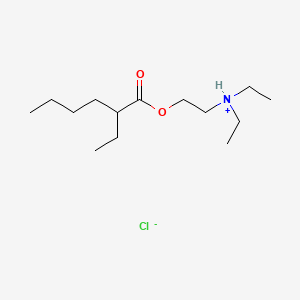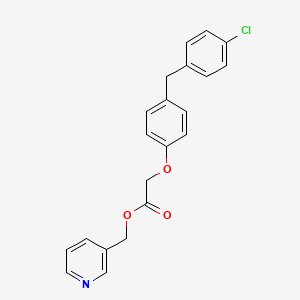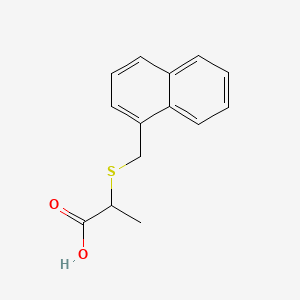
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride is a chemical compound with the molecular formula C14H29NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and an ethylhexanoate moiety.
Métodos De Preparación
The synthesis of 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride typically involves the reaction of 2-(Diethylamino)ethanol with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diethylamino group can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride include:
2-(Diethylamino)ethanol: Known for its use as a solvent and in the preparation of quaternary ammonium salts.
2-(Diethylamino)ethanethiol: Used in the deprotection of aromatic methyl ethers.
Ethanethiol, 2-(diethylamino)-: Utilized in various organic synthesis reactions.
Compared to these compounds, this compound is unique due to its specific ester structure, which imparts different chemical properties and reactivity.
Propiedades
Número CAS |
74038-54-3 |
|---|---|
Fórmula molecular |
C14H30ClNO2 |
Peso molecular |
279.84 g/mol |
Nombre IUPAC |
diethyl-[2-(2-ethylhexanoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H29NO2.ClH/c1-5-9-10-13(6-2)14(16)17-12-11-15(7-3)8-4;/h13H,5-12H2,1-4H3;1H |
Clave InChI |
JUYHQBIYLJISDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OCC[NH+](CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)




![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
